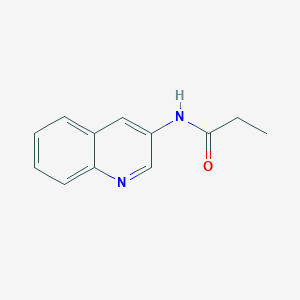

N-(Quinolin-3-Yl)propanamide

Descripción general

Descripción

N-(Quinolin-3-Yl)propanamide is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Molecules

N-(Quinolin-3-Yl)propanamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structure allows for modifications that can lead to the development of novel compounds with enhanced properties. The versatility of quinoline motifs has made them essential in organic synthesis, particularly in creating pharmacologically active agents .

Biological Applications

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, showing efficacy comparable to standard antibiotics like Ciprofloxacin. For instance, derivatives of quinoline have been synthesized that outperform traditional antimicrobials in vitro .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. In several studies, derivatives of this compound were tested against human cancer cell lines such as HCT-116 and MCF-7, with some compounds exhibiting low micromolar IC₅₀ values, indicating potent anticancer effects .

Medicinal Applications

Drug Development

The biological activities of this compound make it a candidate for drug development, particularly in treating infections and cancer. Its mechanism involves inhibiting specific molecular targets associated with bacterial DNA synthesis and cancer cell division . The compound's potential as an anticancer agent is particularly noteworthy, as it may serve as a lead structure for developing new therapeutic agents .

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized in the formulation of drugs aimed at treating infectious diseases and cancers. Its ability to act on multiple biological pathways enhances its value as a pharmaceutical intermediate .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex quinoline derivatives | Essential for organic synthesis; versatile modifications possible |

| Antimicrobial | Efficacy against various pathogens | Outperformed standard antibiotics in certain tests |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells | Low micromolar IC₅₀ values against HCT-116 and MCF-7 cell lines |

| Drug Development | Potential candidate for new therapeutic agents | Mechanism involves targeting bacterial DNA synthesis and cancer cell division |

| Industrial Use | Utilized in pharmaceutical formulations | Valuable intermediate for drugs treating infections and cancers |

Case Studies

-

Antimicrobial Efficacy Study

In vitro tests conducted by Amer et al. revealed that certain quinoline hybrids exhibited broader antibacterial activity than Ciprofloxacin against multiple bacterial strains, highlighting the potential of this compound derivatives in developing new antibiotics . -

Anticancer Activity Research

A study focused on synthesizing methyl derivatives of quinoxaline compounds demonstrated selective targeting capabilities towards cancer cells, with several compounds showing promising antiproliferative activity against human cancer lines . This underscores the therapeutic potential of this compound in oncology.

Propiedades

Fórmula molecular |

C12H12N2O |

|---|---|

Peso molecular |

200.24 g/mol |

Nombre IUPAC |

N-quinolin-3-ylpropanamide |

InChI |

InChI=1S/C12H12N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15) |

Clave InChI |

MISHSHICMVHYDE-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)NC1=CC2=CC=CC=C2N=C1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.